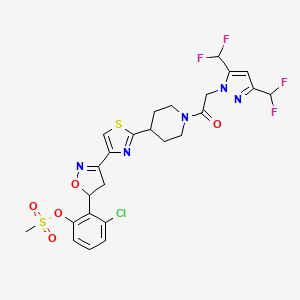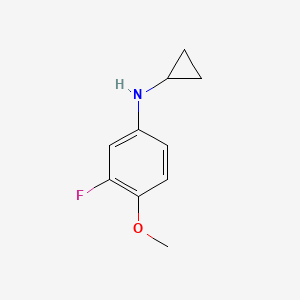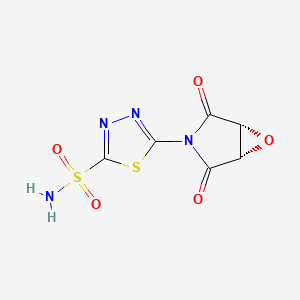
(R,R,S,S)-Nebivolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R,S,S)-Nebivolol is a selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and heart failure. The compound is unique due to its dual action: it not only blocks beta-1 adrenergic receptors but also induces vasodilation through the release of nitric oxide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chiral centers and the coupling of the aromatic ring with the aliphatic chain. The reaction conditions typically involve the use of chiral catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (R,R,S,S)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the aliphatic chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(R,R,S,S)-Nebivolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral synthesis and stereochemistry.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its therapeutic effects in cardiovascular diseases, including hypertension and heart failure.
Industry: It is used in the development of new beta-blockers and related pharmaceuticals.
Mécanisme D'action
(R,R,S,S)-Nebivolol exerts its effects through two primary mechanisms:
Beta-1 Adrenergic Receptor Blockade: By blocking these receptors, it reduces heart rate and myocardial contractility, leading to decreased blood pressure.
Nitric Oxide Release: The compound stimulates the release of nitric oxide, causing vasodilation and further reducing blood pressure.
The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase, which are involved in the regulation of cardiovascular functions.
Comparaison Avec Des Composés Similaires
Atenolol: Another selective beta-1 adrenergic receptor antagonist, but without nitric oxide-mediated vasodilation.
Metoprolol: Similar to atenolol, it lacks the nitric oxide release property.
Bisoprolol: Another beta-1 selective blocker, used for similar indications but with different pharmacokinetic properties.
Uniqueness: (R,R,S,S)-Nebivolol is unique due to its dual mechanism of action, combining beta-1 adrenergic receptor blockade with nitric oxide-mediated vasodilation. This dual action provides additional therapeutic benefits, particularly in patients with hypertension and heart failure.
Propriétés
Formule moléculaire |
C22H25F2NO4 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22+ |
Clé InChI |
KOHIRBRYDXPAMZ-VVIORFSUSA-N |
SMILES isomérique |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


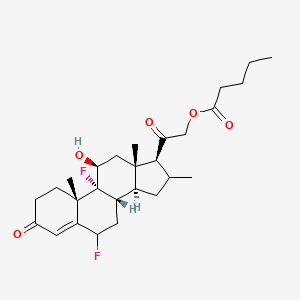
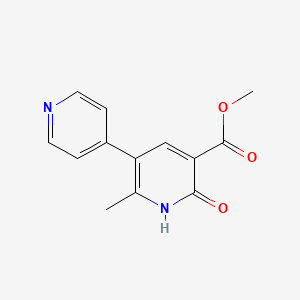
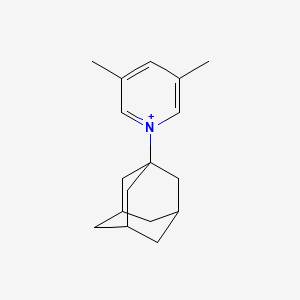

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)



![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
